molecular formula C6H12O2 B041840 Tetrahydro-5-methylfuran-2-methanol CAS No. 6126-49-4

Tetrahydro-5-methylfuran-2-methanol

Cat. No. B041840
CAS RN: 6126-49-4
M. Wt: 116.16 g/mol
InChI Key: PCZHHBOJPSQUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Tetrahydro-5-methylfuran-2-methanol and related compounds involves several innovative methods. For instance, palladium-catalyzed synthesis allows for the efficient creation of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, demonstrating the compound's versatility and potential for various applications in organic chemistry (Gabriele et al., 2000).

Molecular Structure Analysis

The molecular structure of Tetrahydro-5-methylfuran-2-methanol includes a tetrahydrofuran core, which is significant in its reactivity and applications. The compound's structure has been further elucidated through crystallographic studies, providing insights into its conformation and interactions (Toze et al., 2015).

Chemical Reactions and Properties

Tetrahydro-5-methylfuran-2-methanol participates in various chemical reactions, including acid-catalyzed transformations and oxidative cyclization. These reactions underscore the compound's reactivity and potential for creating diverse chemical structures (Wheatley et al., 1993).

Physical Properties Analysis

The physical properties of Tetrahydro-5-methylfuran-2-methanol, such as boiling point, miscibility with water, and stability, make it an appealing solvent for various synthetic applications. Its low miscibility with water and remarkable stability compared to other cyclic solvents are particularly noteworthy (Pace et al., 2012).

Chemical Properties Analysis

The chemical properties of Tetrahydro-5-methylfuran-2-methanol, including its reactivity in organometallics, organocatalysis, and biotransformations, highlight its utility in environmentally benign synthesis strategies. Its role in processing lignocellulosic materials further demonstrates its importance in sustainable chemistry (Pace et al., 2012).

Scientific Research Applications

  • Organic Synthesis : 2-MeTHF is recognized as a promising alternative solvent for organic synthesis. It has shown significant results in areas like organometallics, organocatalysis, biotransformations, and pharmaceutical chemistry (Pace et al., 2012).

  • Synthesis of Homochiral Tetrahydrofurans : There are strategies utilizing methanol in the presence of base for the synthesis of 2,5-disubstituted highly functionalized homochiral tetrahydrofurans, which demonstrate high stereocontrol (Choi et al., 1992).

  • Alkoxylation Processes : Studies have shown the effectiveness of phase-transfer catalyzed alkoxylation of 2-(dichloromethyl) furan by alcohols in the presence of potassium hydroxide, producing significant yields of certain dihydrofurans (Shavrin et al., 1991).

  • Biomass Conversion : Methanol provides a selective conversion pathway for biomass-derived furans into methyl levulinate via acid-catalysis, showing distinct selectivity for various compounds (Hu et al., 2015).

  • Biotechnological Applications : The bacteria Methylobacterium extorquens, known for its methylotrophy, utilizes methanol as a resource to produce value-added products. This has significant implications in the field of renewable resources and biotechnology (Ochsner et al., 2014).

  • Chemical Production and Fuel Applications : Various studies have highlighted the role of methanol in the efficient production of 2-methylfuran from biomass-derived furfural, its application in the production of clean-burning fuel, CO2 reduction, and in fuel cells like DME, hydrogen, and DMFC fuel cells (Dalena et al., 2018).

  • Catalysis and Reaction Mechanisms : Research shows that methanol acts as a clean and efficient H-transfer agent for carbonyl reduction, and is also involved in N-methylation of amines and transfer hydrogenation of nitroarenes. These findings are relevant in organic synthesis and drug discovery (Sarki et al., 2021).

  • Material Science and Engineering : In the field of material science, methanol and its derivatives are involved in processes like the hydrodeoxygenation of furfural to methyl furan, which provides insights for rational catalyst design in fuel component production (Lucarelli et al., 2019).

  • Analytical Chemistry Applications : Tetrahydro-5-methylfuran-2-methanol and its derivatives play a role in analytical chemistry, particularly in chromatography, where the choice of solvents like methanol significantly impacts the separation processes (Tanaka et al., 1978).

Safety And Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance is a flammable liquid and vapour, is harmful if swallowed, and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(5-methyloxolan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHHBOJPSQUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294619
Record name Tetrahydro-5-methyl-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-5-methylfuran-2-methanol

CAS RN

6126-49-4, 54774-28-6
Record name Tetrahydro-5-methyl-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6126-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-5-methylfuran-2-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-5-methyl-2-furanmethanol (trans)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-5-methyl-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-5-methylfuran-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-5-methylfuran-2-methanol
Reactant of Route 2
Tetrahydro-5-methylfuran-2-methanol
Reactant of Route 3
Tetrahydro-5-methylfuran-2-methanol
Reactant of Route 4
Tetrahydro-5-methylfuran-2-methanol
Reactant of Route 5
Tetrahydro-5-methylfuran-2-methanol
Reactant of Route 6
Tetrahydro-5-methylfuran-2-methanol

Citations

For This Compound
6
Citations
YB Huang, MY Chen, L Yan, QX Guo, Y Fu - ChemSusChem, 2014 - Wiley Online Library
… Pd–W 2 C/AC was used in the reaction, there was almost no DMF and 5-MF formed, but a lot of over-reduced products such as DMTHF (53 %), tetrahydro-5-methylfuran-2-methanol (26 …
W Yang, A Sen - … Chemistry & Sustainability Energy & Materials, 2010 - Wiley Online Library
… Around 8 % DMTHF and a very small amount of tetrahydro-5-methylfuran-2-methanol (5) were also obtained. During this process, a significant amount of the added benzene was …
B Pomeroy, M Grilc, S Gyergyek, B Likozar - Chemical Engineering Journal, 2021 - Elsevier
… Tetrahydro-5-methylfuran-2-methanol (MTHFA) in grey has been reported in other studies but was not detected under these experimental conditions. …
Number of citations: 29 www.sciencedirect.com
B Chen, Y Feng, R Huang, S Yang, Z Li, J Sperry… - Applied Catalysis B …, 2022 - Elsevier
… 1, the other products included tetrahydro-5-methylfuran-2-methanol, tetrahydrofurfuryl alcohol and humins (Table S1). Interestingly, the total selectivity of main products (BHMF, 5-MF, …
Number of citations: 9 www.sciencedirect.com
W Yang - 2010 - search.proquest.com
… Around 8% DMTHF and a very small amount of tetrahydro-5methylfuran-2-methanol (5) were also obtained. During this process, a significant amount of the added benzene was …
Number of citations: 2 search.proquest.com
B Peng, J Li, C Shan, W Cai, Q Zhang, X Zhao… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Sea buckthorn has a high nutritional value, but its sour taste and foul odor make it unpalatable for consumers. In this study, we analyzed the metabolite changes occurring during the …
Number of citations: 5 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.